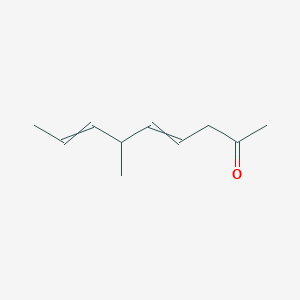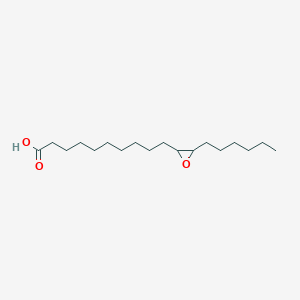![molecular formula C16H16O4 B14402283 8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one CAS No. 88538-40-3](/img/structure/B14402283.png)
8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(1-phenyl-3-oxobutyl)-4-hydroxychromen-2-one (Warfarin) with methanol and concentrated hydrochloric acid, followed by refluxing and crystallization . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Applications De Recherche Scientifique
8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of 8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrano3,2-cbenzopyran derivatives, such as:
- Cyclocoumarol
- Anticoagulans 63
- Cumopyran
- Methanopyranorin
Uniqueness
8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano3,2-cbenzopyran-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
88538-40-3 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
8-methoxy-2,2,7-trimethylpyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C16H16O4/c1-9-12(18-4)6-5-10-13(9)19-15(17)11-7-8-16(2,3)20-14(10)11/h5-8H,1-4H3 |
Clé InChI |
MKIUFHXESBXQAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1OC(=O)C3=C2OC(C=C3)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene](/img/structure/B14402205.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]](/img/structure/B14402209.png)
![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)




![N-{4-[(Benzenesulfonyl)amino]-3-methoxyphenyl}-2-bromoacetamide](/img/structure/B14402244.png)
![[Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane](/img/structure/B14402245.png)

![Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate](/img/structure/B14402258.png)



